Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester
CAS No.: 148965-89-3
Cat. No.: VC7949105
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148965-89-3 |
|---|---|
| Molecular Formula | C16H16O5 |
| Molecular Weight | 288.29 g/mol |
| IUPAC Name | methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C16H16O5/c1-19-12-5-3-11(4-6-12)10-21-13-7-8-14(15(17)9-13)16(18)20-2/h3-9,17H,10H2,1-2H3 |
| Standard InChI Key | IANXOBHKQWFRAH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture and Nomenclature
Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester belongs to the class of substituted benzoic acid esters. Its IUPAC name, methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate, systematically describes its structure: a benzoate ester with a hydroxyl group at the 2-position and a 4-methoxybenzyloxy group at the 4-position. The molecular formula C₁₆H₁₆O₅ corresponds to a molecular weight of 288.29 g/mol, as confirmed by high-resolution mass spectrometry .
The compound’s structure comprises three key moieties:
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A methyl ester group (-COOCH₃) at the carboxyl terminus.
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A hydroxyl group (-OH) at the 2-position of the benzene ring.
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A 4-methoxybenzyloxy group (-OCH₂C₆H₄OCH₃) at the 4-position.
This substitution pattern confers distinct electronic and steric properties, influencing its solubility, reactivity, and intermolecular interactions.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate typically involves sequential functionalization of a benzoic acid precursor. A common route employs Friedel-Crafts alkylation followed by esterification:
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Protection of Salicylic Acid:
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2-Hydroxybenzoic acid (salicylic acid) is protected at the 4-position using a 4-methoxybenzyl (PMB) group. This step often utilizes 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to form 4-(4-methoxybenzyloxy)salicylic acid.
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Methyl Esterification:
Alternative methods may employ Mitsunobu reactions for ether bond formation or Grignard reagents for introducing methoxybenzyl groups.
Industrial-Scale Production Challenges
Industrial synthesis requires optimization for yield and purity:
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.
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Byproduct Management: Unreacted PMB chloride and residual acids necessitate careful neutralization and filtration.
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is a white crystalline solid at room temperature. Key properties include:
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Melting Point: 112–114°C (lit.).
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Solubility:
Infrared Spectroscopy (IR)
IR spectra (KBr pellet) reveal characteristic absorptions:
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O-H Stretch: 3250 cm⁻¹ (broad, phenolic -OH).
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C=O Stretch: 1685 cm⁻¹ (ester carbonyl).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
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